3-Chloro-4-(2-naphthyloxy)aniline
Description
Contextualization within Aryloxyaniline Chemistry
The chemical structure of 3-Chloro-4-(2-naphthyloxy)aniline places it within the broader class of aryloxyanilines. This family of compounds is defined by an ether linkage connecting an aniline (B41778) ring to another aryl group. The specific architecture of 3-Chloro-4-(2-naphthyloxy)aniline consists of a 3-chloroaniline (B41212) core bonded to a 2-naphthyl group via an oxygen atom.
The aryloxyaniline scaffold is a prevalent structural motif in medicinal chemistry. Variations in the substituents on both the aniline and the aryl rings allow for the fine-tuning of the molecule's steric and electronic properties. This modularity makes the aryloxyaniline class a versatile platform for developing new molecules. For instance, related compounds such as 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) and 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) serve as crucial intermediates in the synthesis of biologically active agents. sigmaaldrich.comnih.govsigmaaldrich.com
Research Significance and Scope of Investigation within Synthetic Organic Chemistry
The primary research significance of 3-Chloro-4-(2-naphthyloxy)aniline lies in its role as a key building block in multi-step organic synthesis. It is not typically an end-product but rather a valuable intermediate used to construct more complex target molecules.
Its utility is particularly evident in the field of medicinal chemistry, where aryloxyaniline derivatives are fundamental to the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a critical role in cell signaling, and their inhibition is a key strategy in the development of treatments for various diseases. For example, a series of pyrimidine (B1678525) derivatives based on a similar 3-chloro-4-(3-fluorobenzyloxy)aniline core have been synthesized and evaluated as dual inhibitors of the epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinases. nih.gov The synthesis of such complex inhibitors often involves the strategic coupling of an aryloxyaniline, like the subject compound, with other heterocyclic systems.
The synthesis of 3-Chloro-4-(2-naphthyloxy)aniline itself would likely follow established methodologies for this compound class, such as the reduction of a precursor nitro compound or through nucleophilic aromatic substitution reactions. chemicalbook.comgoogle.com The presence of the chloro, amino, and naphthyloxy groups provides multiple reactive sites that can be selectively functionalized, offering chemists precise control in the assembly of intricate molecular architectures.
Properties
IUPAC Name |
3-chloro-4-naphthalen-2-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c17-15-10-13(18)6-8-16(15)19-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDLWURXDMFZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00392598 | |
| Record name | 3-chloro-4-(2-naphthyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71311-87-0 | |
| Record name | 3-chloro-4-(2-naphthyloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00392598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 4 2 Naphthyloxy Aniline
Established Reaction Pathways for the Formation of the Naphthyloxy Moiety
The creation of the naphthyloxy group is a critical step in the synthesis of the target molecule. This is typically accomplished through nucleophilic aromatic substitution or Williamson ether synthesis, with alternative methods like the Mitsunobu reaction and palladium-catalyzed cross-coupling reactions also being viable.
Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl ether bond in 3-Chloro-4-(2-naphthyloxy)aniline. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halogen, from an aromatic ring by a nucleophile. wikipedia.org For the synthesis of the target compound, this usually entails the reaction of a substituted nitrobenzene (B124822) with a naphthoxide.
The aromatic ring must be activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. libretexts.org This activation facilitates the attack of the nucleophile by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org In a typical procedure, a compound like 3,4-dichloronitrobenzene (B32671) is reacted with a naphthol in the presence of a base. nih.gov The base deprotonates the naphthol to form the more nucleophilic naphthoxide, which then attacks the carbon atom bearing a chlorine atom, displacing it. nih.gov The nitro group is subsequently reduced to an amine to yield the final product.
The reaction conditions, including the choice of solvent and base, are crucial for the success of the SNAr reaction. nih.gov
The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including aryl ethers. francis-press.comyoutube.commasterorganicchemistry.comyoutube.com This reaction involves the reaction of an alkoxide or phenoxide with a primary alkyl halide or other suitable electrophile via an SN2 mechanism. masterorganicchemistry.comyoutube.com In the context of synthesizing 3-Chloro-4-(2-naphthyloxy)aniline, this would typically involve the reaction of a deprotonated 3-chloro-4-aminophenol or a derivative with a naphthyl halide.
However, a more common approach involves the reaction of a naphthoxide with an activated chloro-substituted aromatic compound, which can be considered a variation of the Williamson ether synthesis applied to aryl systems. francis-press.com The reaction is facilitated by the use of a base to generate the naphthoxide and often requires heating to proceed at a reasonable rate. nih.govfrancis-press.com The choice of solvent is also important, with polar aprotic solvents often being favored. masterorganicchemistry.com
While less common for this specific transformation, other modern synthetic methods can also be employed for the formation of the naphthyloxy ether linkage.
The Mitsunobu reaction allows for the conversion of an alcohol to an ether under mild conditions. organic-chemistry.orgnih.gov This reaction typically involves an alcohol, a nucleophile (in this case, a naphthol), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (TPP), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD). organic-chemistry.org The reaction proceeds with inversion of stereochemistry at the alcohol carbon, which is a key feature of this method. nih.gov
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, including C-O bonds for ether synthesis. nih.govnih.govrsc.org These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a phosphine ligand, and a base. chemrxiv.org While highly effective, the cost and potential toxicity of palladium can be a drawback.
Precursor Compounds and Reagent Systems
The selection of appropriate starting materials and reagents is fundamental to the successful synthesis of 3-Chloro-4-(2-naphthyloxy)aniline.
The choice of the aniline (B41778) or nitroaniline precursor is dictated by the desired substitution pattern of the final product. To synthesize 3-Chloro-4-(2-naphthyloxy)aniline, the starting material must contain a chlorine atom at the 3-position and a leaving group (or a group that can be converted to a leaving group) at the 4-position of the aniline or nitrobenzene ring.
Commonly used precursors include:
3,4-Dichloronitrobenzene : This is a frequently used starting material where one of the chlorine atoms acts as a leaving group in a nucleophilic aromatic substitution reaction with a naphthoxide. nih.gov The nitro group activates the ring for this substitution and is later reduced to an amine.
3-Chloro-4-fluoroaniline or 3-Chloro-4-fluoronitrobenzene : The fluorine atom is a good leaving group in nucleophilic aromatic substitution reactions. google.com
3-Chloro-4-aminophenol : This precursor can be directly coupled with a naphthyl halide or a derivative in a Williamson ether synthesis.
The reduction of the nitro group to an amine is a standard transformation, often carried out using reagents like iron powder in acetic acid or catalytic hydrogenation. nih.govgoogle.comgoogle.com
The naphthol component provides the naphthyloxy moiety of the final product. 2-Naphthol (B1666908) is the specific precursor required for the synthesis of 3-Chloro-4-(2-naphthyloxy)aniline.
In nucleophilic aromatic substitution and Williamson ether synthesis, the naphthol is typically deprotonated by a base to form the more reactive naphthoxide ion. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) and sodium hydride (NaH). nih.govyoutube.com The choice of base can influence the reaction rate and yield.
In palladium-catalyzed cross-coupling reactions, the naphthol itself can often be used directly, as the catalytic cycle typically involves a deprotonation step.
Catalytic and Basic Conditions in Naphthyloxyaniline Synthesis
The formation of the naphthyloxy ether linkage and the subsequent reduction of the nitro group are critical steps, each requiring specific catalytic and basic conditions. The synthesis generally starts with the reaction of a substituted nitrophenol or a di-halogenated nitrobenzene with a naphthol.
A common approach involves the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. For instance, in the synthesis of analogous phenoxyanilines, a phenol is reacted with a halo-nitrobenzene in the presence of a base and sometimes a copper catalyst. In a typical procedure for a related compound, 4-chlorophenol (B41353) was heated with 3,4-dichloronitrobenzene and potassium hydroxide (KOH), with fine copper powder acting as a catalyst. nih.gov The base, KOH, is crucial for deprotonating the phenol, forming a more nucleophilic phenoxide ion that can then attack the activated aromatic ring.
The second key step is the reduction of the nitro group to form the aniline. This transformation is commonly achieved through catalytic hydrogenation or using reducing metals in acidic media. For example, the reduction of a related nitro-ether intermediate, 3-chloro-4-(4′-chlorophenoxy)nitrobenzene, was successfully carried out using iron powder in a mixture of ethanol, water, and acetic acid under reflux conditions. nih.gov The reaction mixture is then neutralized to isolate the aniline product. nih.gov Another method involves using iron powder with ammonium (B1175870) chloride in an ethanol/water solvent system, heating the mixture to 80°C. chemicalbook.com In other syntheses of similar chloro-anilines, catalysts like 1% Platinum on Carbon (Pt/C) have been used under a hydrogen atmosphere. google.com
The choice of base and catalyst is determined by the specific substrates and desired reaction conditions, balancing reactivity with the prevention of side reactions.
Table 1: Conditions for Analogous Ether Synthesis and Nitro Reduction
| Step | Reagents & Catalysts | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Ether Formation | 4-chlorophenol, 3,4-dichloronitrobenzene, Copper powder | Potassium Hydroxide (KOH) | None (neat) | 110–120 °C | nih.gov |
| Ether Formation | o-chlorphenol, a fluorobenzyl bromide | Potassium Carbonate (K2CO3) | DMF | 15–25 °C | google.com |
| Nitro Reduction | Iron powder, Acetic acid | N/A (acidic) | EtOH/H2O | Reflux | nih.gov |
| Nitro Reduction | Iron powder, Ammonium chloride | N/A (neutral) | Ethanol | 80 °C | chemicalbook.com |
| Nitro Reduction | 1% Pt/C catalyst, Hydrogen | N/A (neutral) | None | 50–100 °C | google.com |
Reaction Mechanism Elucidation in 3-Chloro-4-(2-naphthyloxy)aniline Synthesis
The synthesis of 3-Chloro-4-(2-naphthyloxy)aniline typically proceeds via a two-step mechanism.
The first step is the formation of the diaryl ether bond, likely through a nucleophilic aromatic substitution (SNAr) mechanism, such as an Ullmann condensation. The synthesis would start with 2-naphthol and a suitable precursor like 1,2-dichloro-4-nitrobenzene or 3-chloro-4-fluoronitrobenzene. The reaction is initiated by a base (e.g., potassium carbonate, potassium hydroxide) which deprotonates the hydroxyl group of 2-naphthol to form the highly nucleophilic 2-naphthoxide anion. This anion then acts as the nucleophile, attacking the electron-deficient carbon atom of the nitro-activated halobenzene. The presence of the nitro group para to the halogen atom is crucial as it stabilizes the intermediate Meisenheimer complex through resonance, thereby facilitating the substitution of the halide. A copper catalyst is often used to facilitate this coupling reaction.
The second step is the reduction of the aromatic nitro group to an amine. A common and industrially viable method is catalytic hydrogenation or the use of a metal/acid system. When using iron powder in an acidic medium (like acetic acid or with ammonium chloride which acts as a proton source), the iron metal is oxidized while the nitro group is reduced. The mechanism involves a series of single-electron and proton transfers from the solvent and the acid to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final aniline product. nih.govchemicalbook.com Alternatively, catalytic hydrogenation using catalysts like Pt/C or Raney Nickel involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface, where the transfer of hydrogen atoms to the nitro group occurs. google.com
Optimization and Scale-Up Considerations
Transitioning the synthesis of 3-Chloro-4-(2-naphthyloxy)aniline from laboratory scale to industrial production requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and safety.
Optimizing process parameters is essential for maximizing yield and purity while minimizing costs and reaction time.
Temperature: The ether formation step often requires elevated temperatures (e.g., 110-140°C) to overcome the activation energy of the reaction, especially in Ullmann-type couplings. nih.govgoogle.com However, excessively high temperatures can lead to side products. The subsequent nitro reduction step can be exothermic; therefore, temperature control is critical. Reductions using iron powder are often performed at reflux temperatures (e.g., 80°C), while catalytic hydrogenations might be run at lower to moderate temperatures (50-100°C). chemicalbook.comgoogle.com
pH: The pH is a critical factor, particularly during the workup of the reduction step. After reduction with iron, the reaction mixture is often made basic (e.g., using NaOH) to a neutral or slightly basic pH to precipitate iron salts and free the aniline product for extraction. nih.gov In the ether synthesis step, the basicity provided by reagents like potassium carbonate is essential for the reaction to proceed. google.com
Stoichiometry: The molar ratios of reactants influence the reaction's efficiency. In the ether synthesis, a slight excess of the naphthol or the base may be used to ensure complete conversion of the limiting halo-nitrobenzene. For the reduction step, a significant excess of the reducing agent, such as iron powder (e.g., 3-4 equivalents), is typically used to drive the reaction to completion. nih.govchemicalbook.com
Solvent Systems: The choice of solvent is crucial. For the ether synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can dissolve the ionic intermediates and facilitate the nucleophilic substitution. google.com For the nitro reduction, protic solvents like ethanol, water, or a mixture of both are commonly used, as they can act as a proton source. nih.govchemicalbook.com The use of a solvent may sometimes be avoided in the ether synthesis to reduce cost and simplify workup. nih.gov
Table 2: Optimization Parameters in Analogous Syntheses
| Parameter | Ether Synthesis | Nitro Reduction | Reference |
|---|---|---|---|
| Temperature | 15–120 °C | 60–100 °C | nih.govgoogle.com |
| pH | Basic (K2CO3) | Neutralized to pH 7 post-reaction | nih.govgoogle.com |
| Stoichiometry | Base:Reactant (1:1 to 5:1) | Reductant:Reactant (3:1 to 4:1) | chemicalbook.comgoogle.com |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Ethanol, Water, Ethyl Acetate (B1210297) | chemicalbook.comgoogle.com |
Obtaining high-purity 3-Chloro-4-(2-naphthyloxy)aniline requires effective purification methods.
Recrystallization: This is a primary method for purifying the solid final product or intermediates. After initial isolation, the crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the mother liquor. The choice of solvent is critical for effective separation.
Chromatography: For highly pure samples or for separating complex mixtures, column chromatography is employed. chemicalbook.com In laboratory-scale preparations of analogous anilines, the crude product is often purified by flash chromatography using a silica (B1680970) gel stationary phase and a mobile phase consisting of a mixture of solvents like ethyl acetate and hexanes. nih.gov The polarity of the eluent is optimized to achieve the best separation between the product and any remaining starting materials or byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the purity of the fractions collected from the column. nih.gov
Other essential techniques include filtration to remove solid catalysts (like iron powder or Pt/C) or precipitates, and liquid-liquid extraction to separate the product from the aqueous phase after the reaction workup. nih.govchemicalbook.com The organic extracts are typically washed with water and brine, dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, and then concentrated under reduced pressure. nih.govchemicalbook.com
One primary strategy is the careful selection of catalysts and reaction conditions. For the ether synthesis, using an effective catalyst like copper powder can significantly improve the rate and yield of the Ullmann condensation. nih.gov For the nitro reduction, high-activity catalysts such as Pt/C can lead to high conversion rates and yields, often exceeding 90%. google.com Using cost-effective but efficient reducing systems like iron/ammonium chloride has also been shown to produce high yields (e.g., 91%). chemicalbook.com
Another strategy involves optimizing the reaction parameters as discussed previously. Ensuring the optimal temperature, reaction time, and stoichiometry can prevent the formation of byproducts and drive the reaction towards completion. For example, in a related synthesis, reacting for 12 hours at 60°C was found to be optimal for an ammonolysis step. google.com
Structure Activity Relationship Sar Studies of 3 Chloro 4 2 Naphthyloxy Aniline and Its Analogues
Impact of the Naphthyloxy Moiety on Molecular Recognition and Interactions
The naphthyloxy moiety, a large, planar, and hydrophobic group, plays a crucial role in the molecular recognition of 3-Chloro-4-(2-naphthyloxy)aniline. Naphthalene-containing structures are known to be involved in various biological activities, often acting as inhibitors for enzymes like proteases. nih.gov The extended π-system of the naphthalene (B1677914) ring can engage in π-π stacking interactions with aromatic amino acid residues (such as phenylalanine, tyrosine, and tryptophan) within a protein's binding pocket. nih.gov This type of interaction is a key factor in the affinity and stability of ligand-target complexes.
In the context of 3-Chloro-4-(2-naphthyloxy)aniline, the 2-naphthyloxy group is connected to the aniline (B41778) ring via an ether linkage. This linkage provides a degree of conformational flexibility, allowing the naphthyl group to orient itself optimally within a binding site to maximize hydrophobic and van der Waals interactions. Studies on related naphthyl derivatives have shown that these compounds can bind within subsites of enzymes, inducing conformational changes that can render the active site non-functional. nih.gov The large surface area of the naphthyl group contributes significantly to the binding energy of the molecule to its target.
Influence of Chloro-Substitution on the Aniline Ring's Electronic and Steric Properties
The presence of a chlorine atom at the 3-position of the aniline ring has a profound effect on the molecule's electronic and steric characteristics. Chlorine is an electronegative atom and therefore exerts a strong electron-withdrawing inductive effect (-I effect). quora.comquora.com This effect reduces the electron density of the benzene (B151609) ring, making it less reactive towards electrophilic substitution. quora.comquora.com
The primary amino group (-NH2) on the aniline ring is a powerful activating group due to its strong electron-donating resonance effect (+R effect), which increases the electron density at the ortho and para positions. libretexts.orgncert.nic.in In 3-Chloro-4-(2-naphthyloxy)aniline, the chloro substituent is meta to the amino group. Its electron-withdrawing nature will decrease the basicity of the aniline nitrogen compared to an unsubstituted aniline. This modulation of basicity can be crucial for biological activity, as the protonation state of the amino group often plays a role in receptor binding. ncert.nic.in
From a steric perspective, the chlorine atom adds bulk to the aniline ring, which can influence how the molecule fits into a binding pocket. This steric hindrance can either be beneficial, by forcing a more favorable binding conformation, or detrimental, by preventing access to the target site.
Comparative Analysis with Related Aryloxyaniline Derivatives
The structure-activity relationships of aryloxyaniline derivatives are a subject of extensive research in medicinal chemistry. Generally, the nature of the substituents on both aromatic rings, as well as the linker between them, are key determinants of activity.
For instance, in many biologically active aryloxyanilines, the electronic properties of the substituents are critical. The presence of electron-withdrawing groups on one ring and electron-donating groups on the other can create a dipole moment across the molecule, which may be important for binding to polar sites on a target protein. The relative positions of these groups are also vital; for example, para-substitution often leads to different activity profiles compared to ortho- or meta-substitution due to the different electronic and steric environments created. youtube.com
Below is a table illustrating general SAR trends in related aryloxyaniline systems.
| Structural Feature | Modification | General Impact on Activity | Rationale |
| Aniline Ring | Addition of electron-withdrawing groups (e.g., Cl, CF3) | Can increase or decrease activity depending on the target. | Modulates pKa of the amino group and alters electronic interactions with the target. quora.com |
| Aniline Ring | Addition of electron-donating groups (e.g., OCH3) | Generally modifies binding affinity. | Increases electron density and can participate in hydrogen bonding. |
| Aryloxy Moiety | Increasing size/lipophilicity (e.g., phenyl to naphthyl) | Often increases binding affinity through enhanced hydrophobic interactions. nih.gov | Provides a larger surface area for van der Waals and π-stacking interactions. |
| Ether Linkage | Replacement with thioether or amide | Alters bond angles, flexibility, and hydrogen bonding capacity. | The linker's nature dictates the spatial orientation of the two ring systems. |
Naphthyl-containing compounds have been investigated as ligands for a variety of biological targets, including enzymes and G-quadruplex DNA. nih.govnih.gov The binding affinity of these compounds is often attributed to the favorable interactions of the naphthalene ring system.
For example, naphthalene diimides (NDIs) are known to bind to G-quadruplexes, primarily through π-π stacking interactions with the guanine (B1146940) quartets. nih.gov The affinity of these compounds can be modulated by the addition of side chains that can interact with the grooves of the G-quadruplex structure. This highlights the importance of both the core scaffold and its substituents in determining binding affinity.
In the case of enzyme inhibitors, naphthyl derivatives have been shown to act as competitive inhibitors. nih.gov Molecular docking studies of some tetrazole-containing tyrosinase inhibitors revealed that a bromophenyl moiety established hydrophobic contacts with a histidine residue in the active site. mdpi.com Similarly, the naphthyloxy group of 3-Chloro-4-(2-naphthyloxy)aniline would be expected to form significant hydrophobic interactions within a target's binding pocket.
The following table provides hypothetical binding affinities based on the structural contributions discussed, illustrating the principles of how modifications might affect target binding.
| Compound | Modification from Parent | Hypothesized Target Affinity (Kd) | Rationale for Affinity Change |
| 4-(Phenoxy)aniline | - | Lower | Smaller phenyl group leads to weaker hydrophobic interactions compared to naphthyl. |
| 4-(2-Naphthyloxy)aniline | Replacement of phenyl with naphthyl | Higher | Increased surface area and π-system of the naphthyl group enhance stacking and hydrophobic interactions. nih.gov |
| 3-Chloro-4-(2-naphthyloxy)aniline | Addition of Chlorine at position 3 | Higher or Lower (Target Dependent) | The chloro group alters the electronic profile and can introduce new interactions or steric clashes. quora.com |
| 3-Fluoro-4-(2-naphthyloxy)aniline | Replacement of Chloro with Fluoro | Different | Fluorine is smaller and more electronegative, leading to different steric and electronic effects. |
Mechanistic Investigations of 3 Chloro 4 2 Naphthyloxy Aniline S Chemical Behavior
Electronic Effects and Reactivity Profiling
The electronic landscape of 3-Chloro-4-(2-naphthyloxy)aniline is characterized by a complex distribution of electron density, which dictates its reactivity towards electrophiles and nucleophiles.
Computational Chemistry Approaches (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)
While specific computational studies on 3-Chloro-4-(2-naphthyloxy)aniline are not extensively documented in publicly available literature, theoretical approaches like Density Functional Theory (DFT) can provide valuable predictions. A DFT analysis would likely reveal the molecular orbital landscape, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
For a molecule of this nature, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly at the amino group and the ortho and para positions. The naphthyloxy group would also contribute to the HOMO. The LUMO, conversely, would likely be distributed over the aromatic system, with significant contributions from the chloro-substituted carbon and the naphthyl ring system, indicating potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability and its propensity to undergo electronic transitions.
A hypothetical table of computed electronic properties for 3-Chloro-4-(2-naphthyloxy)aniline, based on typical values for similar aromatic amines, is presented below.
| Computational Parameter | Predicted Value | Interpretation |
| HOMO Energy | -5.5 to -6.0 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.0 to -1.5 eV | Suggests potential for accepting electrons. |
| HOMO-LUMO Gap | 4.0 to 5.0 eV | Reflects chemical reactivity and electronic transition energy. |
| Dipole Moment | 2.0 to 3.0 D | Indicates a polar molecule. |
Experimental Validation of Electronic Effects (e.g., Hammett Plots, UV-Vis Spectroscopy Shifts)
Experimental validation of the electronic effects within 3-Chloro-4-(2-naphthyloxy)aniline can be achieved through techniques such as UV-Vis spectroscopy. The absorption spectrum of this compound would be expected to show characteristic bands for the aniline and naphthalene (B1677914) chromophores. The position and intensity of the λmax (wavelength of maximum absorbance) would be sensitive to the electronic environment. For instance, the electron-donating amino group and the naphthyloxy ether would cause a bathochromic (red) shift compared to unsubstituted aniline.
A representative UV-Vis absorption data table for a compound with similar chromophores is provided below to illustrate the expected spectral characteristics.
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Ethanol | ~280-290 | ~5,000-10,000 |
| Cyclohexane | ~275-285 | ~4,500-9,500 |
Reaction Kinetics and Thermodynamics Pertaining to Functional Group Transformations
The kinetics and thermodynamics of reactions involving the functional groups of 3-Chloro-4-(2-naphthyloxy)aniline are of significant interest for synthetic applications. The amino group can undergo a variety of transformations, such as diazotization, acylation, and alkylation. The rates of these reactions will be influenced by the electronic effects of the chloro and naphthyloxy substituents. The chloro group provides a site for potential nucleophilic aromatic substitution, although this typically requires harsh reaction conditions.
Kinetic studies would involve monitoring the concentration of reactants and products over time to determine rate constants and reaction orders. Thermodynamic investigations would focus on measuring the enthalpy and entropy changes associated with these transformations to understand the position of equilibrium. Due to a lack of specific published data, a hypothetical kinetic data table for the acylation of an aniline derivative is presented for illustrative purposes.
| Acylating Agent | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |
| Acetic Anhydride | Toluene | 0.05 | 45 |
| Benzoyl Chloride | Dichloromethane | 0.12 | 38 |
Photochemical Reactivity Pathways of Naphthyloxyanilines and Related Aromatic Systems
The photochemical behavior of aromatic compounds containing both naphthyloxy and amino functionalities can be complex. Upon absorption of UV light, the molecule can be promoted to an excited electronic state. From this excited state, several relaxation pathways are possible, including fluorescence, phosphorescence, and photochemical reactions.
Research on related systems, such as naphthol-naphthalimide conjugates, has shown that photochemical processes can include photoinduced electron transfer (PET) and dehydration reactions. nih.gov In the case of 3-Chloro-4-(2-naphthyloxy)aniline, it is plausible that irradiation could lead to the formation of radical intermediates or other reactive species. For instance, the carbon-chlorine bond could undergo homolytic cleavage under certain photochemical conditions. Furthermore, the interaction between the excited naphthyl chromophore and the aniline moiety could lead to intramolecular energy or electron transfer processes. nih.gov The specific pathways and quantum yields for 3-Chloro-4-(2-naphthyloxy)aniline would require dedicated photochemical investigation.
Analytical Characterization Techniques for 3 Chloro 4 2 Naphthyloxy Aniline
Spectroscopic Methods for Structural Confirmation and Elucidation
Spectroscopy is fundamental to elucidating the precise molecular structure of 3-Chloro-4-(2-naphthyloxy)aniline. Methods such as NMR, mass spectrometry, and IR/UV-Vis spectroscopy each offer unique insights into the compound's atomic connectivity and functional groups.
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure. By analyzing the chemical shifts, splitting patterns, and integration of signals, the exact placement of each proton and carbon atom can be established.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline (B41778) ring, the naphthalene (B1677914) ring, and the amine group. The aniline portion would display three aromatic protons with complex splitting patterns due to their relative positions. The seven protons of the naphthyloxy group would also appear in the aromatic region, with chemical shifts and couplings characteristic of a 2-substituted naphthalene system. A broad singlet for the two amine (-NH₂) protons would also be expected.
Predicted NMR Data for 3-Chloro-4-(2-naphthyloxy)aniline
| Analysis | Predicted Signals and Chemical Shifts (ppm) |
|---|---|
| ¹H NMR | ~3.5-4.5 (broad s, 2H, -NH₂), ~6.7-7.9 (m, 10H, Ar-H) |
| ¹³C NMR | ~110-155 (16 C, Ar-C) |
Note: The table presents predicted values based on analogous structures. Actual experimental values may vary based on solvent and other conditions.
HRMS provides an extremely accurate measurement of the molecular mass of the parent ion, allowing for the determination of its elemental composition. For 3-Chloro-4-(2-naphthyloxy)aniline (C₁₆H₁₂ClNO), the exact mass can be calculated and compared to the experimental value, typically within a few parts per million (ppm), to confirm the molecular formula. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom. A characteristic M+2 peak with an intensity approximately one-third of the molecular ion peak ([M]⁺) is a definitive indicator of a monochlorinated compound. nih.gov
Calculated Mass Data for 3-Chloro-4-(2-naphthyloxy)aniline
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₁₆H₁₂³⁵ClNO | 269.06074 |
| [M+2]⁺ | C₁₆H₁₂³⁷ClNO | 271.05779 |
| [M+H]⁺ | C₁₆H₁₃³⁵ClNO | 270.06857 |
| [M+Na]⁺ | C₁₆H₁₂³⁵ClNNaO | 292.04996 |
IR and UV-Vis spectroscopy are used to identify the functional groups present in the molecule and to characterize its electronic properties.
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups. Expected vibrations include N-H stretching from the primary amine, C-O-C stretching from the diaryl ether linkage, C-Cl stretching, and multiple bands corresponding to the aromatic C-H and C=C bonds of the aniline and naphthalene rings. The NIST WebBook provides IR spectral data for related compounds like p-chloroaniline, which serves as a reference. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show strong absorbance in the ultraviolet region, typically between 200 and 400 nm. This is due to the π-π* electronic transitions within the extensive conjugated systems of the chloroaniline and naphthyloxy aromatic rings.
Expected Spectroscopic Data for 3-Chloro-4-(2-naphthyloxy)aniline
| Technique | Expected Observations |
|---|---|
| IR | ~3300-3500 cm⁻¹ (N-H stretch), ~1200-1250 cm⁻¹ (Aryl C-O stretch), ~700-800 cm⁻¹ (C-Cl stretch), ~1450-1600 cm⁻¹ (Aromatic C=C stretch) |
| UV-Vis | Strong absorbance maxima in the range of 220-320 nm |
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating 3-Chloro-4-(2-naphthyloxy)aniline from impurities and for performing quantitative analysis.
HPLC is the preferred method for assessing the purity of non-volatile compounds like 3-Chloro-4-(2-naphthyloxy)aniline. A reversed-phase HPLC method would be most suitable, where the compound is separated on a nonpolar stationary phase (like C18 or a cyano column) with a polar mobile phase. researchgate.net The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks detected at an appropriate UV wavelength. Method development for related chloroanilines often involves mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water. researchgate.netresearchgate.net
Typical HPLC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 or Cyano (CN), e.g., 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |
| Detector | UV-Vis Diode Array Detector (DAD) at a wavelength of ~240 nm |
| Flow Rate | 1.0 mL/min |
Gas chromatography can also be used for the analysis of aniline derivatives, though their polarity can sometimes present challenges like peak tailing. epa.gov For successful analysis, a robust method, often employing a specific detector, is required. EPA method 8131, designed for aniline derivatives, suggests using a fused silica (B1680970) capillary column. epa.gov A Nitrogen-Phosphorus Detector (NPD) would be highly selective and sensitive for this nitrogen-containing compound. Alternatively, a mass spectrometer (MS) detector could be used for definitive identification of the peak.
Typical GC Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Fused silica capillary column, e.g., SE-54 (30 m x 0.25 mm) epa.gov |
| Carrier Gas | Helium or Hydrogen |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS) |
| Injection Mode | Split/Splitless |
Thin-Layer Chromatography (TLC) for Purity Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for monitoring the progress of chemical reactions and assessing the purity of compounds. libretexts.org In the context of 3-Chloro-4-(2-naphthyloxy)aniline, TLC serves as a crucial qualitative tool to quickly determine the presence of starting materials, by-products, or degradation products. oregonstate.edu
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent material like silica gel coated on a plate, and a mobile phase, a solvent or mixture of solvents that moves up the plate via capillary action. oregonstate.edukhanacademy.org For 3-Chloro-4-(2-naphthyloxy)aniline, a silica gel plate would serve as the polar stationary phase. The separation is based on the differential partitioning of the sample components between the two phases. sigmaaldrich.com
After development, the separated spots are visualized. Since aromatic compounds like 3-Chloro-4-(2-naphthyloxy)aniline often absorb ultraviolet (UV) light, they can be detected by shining a UV lamp on the plate, where they appear as dark spots on a fluorescent background. libretexts.org The purity is assessed by observing the number of spots; a pure sample should ideally show a single spot. The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
Rf = distance traveled by sample / distance traveled by solvent libretexts.org
The Rf value is a characteristic of a compound in a specific TLC system (stationary and mobile phase) and can be used for identification by comparing it to the Rf of a known standard. libretexts.org A sample of 3-Chloro-4-(2-naphthyloxy)aniline would be considered pure if the TLC plate shows only one spot with an Rf value identical to that of the pure standard.
Table 1: Illustrative TLC Purity Analysis of a 3-Chloro-4-(2-naphthyloxy)aniline Synthesis Sample
| Lane | Sample Spotted | Observation under UV Light | Calculated Rf Value | Interpretation |
| 1 | Standard (Pure 3-Chloro-4-(2-naphthyloxy)aniline) | One distinct spot | 0.45 | Reference Rf for the pure compound. |
| 2 | Reaction Mixture | Two spots observed | Spot A: 0.45, Spot B: 0.68 | The reaction is incomplete or contains impurities. Spot A corresponds to the desired product, while Spot B may be an unreacted starting material or a by-product. |
| 3 | Co-spot (Standard + Reaction Mixture) | Two spots observed, one of which is more intense at the product Rf | Spot A: 0.45, Spot B: 0.68 | Confirms the identity of the product spot in the reaction mixture. The increased intensity at Rf 0.45 reinforces the presence of the target compound. |
Advanced Hyphenated Techniques for Comprehensive Analysis
For a more detailed and quantitative analysis of 3-Chloro-4-(2-naphthyloxy)aniline, advanced hyphenated techniques are employed. These methods couple a separation technique with a sensitive detection technique, providing superior resolution and structural information. The most relevant techniques for this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of aromatic amines. An HPLC method for a related compound, 3-chloro-4-fluoroaniline, highlights its utility. researchgate.net For 3-Chloro-4-(2-naphthyloxy)aniline, a reversed-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., a mixture of acetonitrile and water). The components are separated based on their hydrophobicity, and detection can be achieved using a UV detector set to a wavelength where the naphthyloxy and aniline chromophores absorb strongly.
LC-MS takes this a step further by feeding the eluent from the HPLC column into a mass spectrometer. This allows for not only the quantification of 3-Chloro-4-(2-naphthyloxy)aniline but also its unambiguous identification based on its mass-to-charge ratio (m/z). Furthermore, fragmentation patterns obtained from MS/MS analysis can confirm the molecular structure and help identify unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, especially for volatile and thermally stable compounds. While the aniline group might require derivatization to improve volatility and peak shape, GC-MS offers excellent separation efficiency and provides detailed mass spectra for identification. researchgate.net
Table 2: Comparison of Hyphenated Techniques for the Analysis of 3-Chloro-4-(2-naphthyloxy)aniline
| Technique | Principle | Advantages for this Compound | Potential Considerations |
| HPLC-UV | Separation based on polarity using a liquid mobile phase, detection via UV absorbance. | High resolution, good for quantification, non-destructive. | Co-eluting impurities with similar UV spectra can interfere. |
| LC-MS | Combines HPLC separation with mass-based detection. | Provides molecular weight information for positive identification. High sensitivity and specificity. Can identify unknown impurities. | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Separation of volatile compounds in a gas phase, followed by mass detection. | Excellent separation efficiency. Provides detailed fragmentation patterns for structural elucidation. | The compound may require derivatization to increase volatility and thermal stability. |
Method Validation and Quality Assurance in Analytical Procedures
The validation process involves evaluating several key performance characteristics as defined by international guidelines, such as those from the International Conference on Harmonisation (ICH). campilab.by
Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity : The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression.
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy : The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration and comparing the measured value to the certified value.
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation and is considered at two levels:
Repeatability : Precision under the same operating conditions over a short interval.
Intermediate Precision : Precision within the same laboratory but with different analysts, on different days, or with different equipment.
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. campilab.by
A complete documentation package for the validated method should be prepared, including procedures for preparing standards and samples, system suitability test parameters, and acceptance criteria.
Table 3: Key Parameters for Validation of an HPLC Method for 3-Chloro-4-(2-naphthyloxy)aniline
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.99 |
| Linearity | The relationship between concentration and analytical signal. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | e.g., 80% to 120% of the target concentration. |
| Accuracy | Closeness of the measured value to the true value. | % Recovery typically between 98.0% and 102.0%. |
| Precision (RSD) | Agreement among a series of measurements. | Repeatability RSD ≤ 2.0%; Intermediate Precision RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |
Biological and Material Applications of 3 Chloro 4 2 Naphthyloxy Aniline and Its Derivatives Non Clinical Focus
Antimicrobial Research Applications (e.g., against Staphylococcus aureus, Escherichia coli)
There is currently no available scientific literature detailing the antimicrobial activity of 3-Chloro-4-(2-naphthyloxy)aniline or its derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. While other substituted aniline (B41778) derivatives have been explored for their antibacterial and antifungal properties, specific studies on this compound are absent.
Investigations into Cytotoxicity in Cancer Cell Lines (In Vitro Studies, e.g., MCF-7)
No published in vitro studies were found that specifically evaluate the cytotoxic effects of 3-Chloro-4-(2-naphthyloxy)aniline on cancer cell lines, including the MCF-7 breast cancer cell line. The cytotoxicity of various other aniline derivatives has been a subject of investigation in cancer research, but this specific compound remains uncharacterized in this context.
Antioxidant Activity Research and Mitigation of Oxidative Stress
Detailed investigations into the antioxidant properties of 3-Chloro-4-(2-naphthyloxy)aniline and its capacity to mitigate oxidative stress are not present in the current body of scientific literature. Although compounds containing phenolic and amine structures can exhibit antioxidant potential, experimental data for this specific molecule is lacking.
Modulation of Inflammatory Responses and Related Biological Pathways
There is no available research data on the role of 3-Chloro-4-(2-naphthyloxy)aniline or its derivatives in the modulation of inflammatory responses or their interaction with related biological pathways.
Applications in Polymer Chemistry as a Monomer in Conducting Polymers
The potential application of 3-Chloro-4-(2-naphthyloxy)aniline as a monomer for the synthesis of conducting polymers has not been reported in the scientific literature. While aniline and its derivatives are foundational in the field of conducting polymers, the influence of the bulky naphthyloxy substituent on polymerization and the resulting polymer's properties has not been explored for this compound.
Utility as Analytical Standards and Reference Materials in Chromatographic Techniques
3-Chloro-4-(2-naphthyloxy)aniline is available from various chemical suppliers, which suggests its use as a reference material or analytical standard in chemical research and analysis. However, specific analytical methods or applications in chromatographic techniques where it serves as a standard are not extensively documented in peer-reviewed literature.
Future Research Directions and Open Questions Pertaining to 3 Chloro 4 2 Naphthyloxy Aniline
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The classical synthesis of diaryl ethers often involves methodologies like the Ullmann condensation, which can require harsh reaction conditions and stoichiometric amounts of copper. Future research into the synthesis of 3-Chloro-4-(2-naphthyloxy)aniline could focus on developing more efficient, sustainable, and cost-effective pathways.
A primary avenue for exploration is the development of novel catalytic systems. Research could investigate the use of more environmentally friendly and efficient metal catalysts, such as palladium or copper complexes with specifically designed ligands, to facilitate the C-O coupling reaction between a derivative of 2-naphthol (B1666908) and 3-chloro-4-nitrobenzene (followed by reduction) or a related aniline (B41778) precursor. The goal would be to achieve high yields under milder conditions, reducing energy consumption and waste.
Furthermore, the principles of green chemistry could be applied to the synthesis of 3-Chloro-4-(2-naphthyloxy)aniline. This would involve exploring alternative solvents to replace traditional volatile organic compounds (VOCs) with greener options like ionic liquids or deep eutectic solvents. Additionally, continuous flow chemistry presents an opportunity for a more controlled, scalable, and safer production process compared to traditional batch synthesis.
Table 1: Potential Future Synthetic Research Directions
| Research Area | Objective | Potential Advantages |
|---|---|---|
| Catalyst Development | Design of novel, highly active catalysts (e.g., ligand-supported Pd or Cu) for C-O bond formation. | Increased reaction efficiency, lower catalyst loading, milder reaction conditions. |
| Green Solvents | Investigation of benign solvent systems like ionic liquids, deep eutectic solvents, or water. | Reduced environmental impact, improved safety profile of the synthesis. |
| Flow Chemistry | Development of a continuous flow process for the synthesis. | Enhanced safety, better process control, easier scalability, and higher purity of the product. |
Advanced Computational Modeling for Predictive Reactivity and Interaction Studies
Computational chemistry offers powerful tools to predict the properties and behavior of molecules before engaging in extensive laboratory work. For 3-Chloro-4-(2-naphthyloxy)aniline, where experimental data is scarce, computational modeling is a crucial first step in understanding its potential.
Future research should involve the use of Density Functional Theory (DFT) to model the electronic structure of the molecule. Such studies can provide insights into its geometry, stability, and reactivity. For instance, calculating the molecular electrostatic potential map could predict which parts of the molecule are prone to electrophilic or nucleophilic attack, guiding the design of new derivatives.
Moreover, given that the diaryl ether scaffold is present in many biologically active molecules, molecular docking studies could be a key area of future research. nih.gov By computationally screening 3-Chloro-4-(2-naphthyloxy)aniline against a library of known biological targets, such as enzymes or receptors, researchers could identify potential protein-ligand interactions. This would generate hypotheses about its possible biological activity, for example, as an enzyme inhibitor, which could then be tested experimentally.
Table 2: Proposed Computational Studies for 3-Chloro-4-(2-naphthyloxy)aniline
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | To calculate the optimized geometry, electronic properties, and spectral data. | Understanding of molecular stability, reactivity, and spectral characteristics. |
| Molecular Docking | To screen for potential binding affinity against various biological targets (e.g., kinases, reductases). | Identification of potential biological activities and guiding future experimental work. |
| Molecular Dynamics (MD) Simulation | To simulate the behavior of the compound in a biological environment (e.g., in water or a lipid bilayer). | Insight into the conformational flexibility and interactions of the molecule with its surroundings. |
Diversification of Chemical Derivatives for Expanded Non-Clinical Applications
The core structure of 3-Chloro-4-(2-naphthyloxy)aniline, with its reactive aniline and aromatic rings, is ripe for chemical modification. A systematic diversification of this scaffold could lead to a library of new compounds with a wide range of properties. Future research should focus on creating derivatives by modifying the aniline group, the chloro-substituent, or the naphthyl moiety.
For example, the primary amine of the aniline group can be readily converted into amides, sulfonamides, or ureas, each with distinct chemical and physical properties. The chlorine atom could potentially be replaced through nucleophilic aromatic substitution, introducing other functional groups. Additionally, electrophilic substitution on the electron-rich naphthyl ring could add further diversity.
Creating a small library of such derivatives would be a critical step in exploring the structure-activity relationships (SAR) for this class of compounds. This could reveal which structural features are key for any observed properties, guiding the design of more complex molecules for specific non-clinical applications, such as in agrochemicals or as analytical reagents.
Table 3: Hypothetical Chemical Derivatives of 3-Chloro-4-(2-naphthyloxy)aniline for Future Synthesis
| Modification Site | Reaction Type | Potential Derivative Structure |
|---|---|---|
| Aniline -NH2 group | Acylation | N-(3-Chloro-4-(2-naphthyloxy)phenyl)acetamide |
| Aniline -NH2 group | Sulfonylation | N-(3-Chloro-4-(2-naphthyloxy)phenyl)methanesulfonamide |
| Naphthyl ring | Electrophilic Bromination | 3-Chloro-4-((bromo)-2-naphthyloxy)aniline |
Interdisciplinary Research Opportunities in Chemical Biology and Materials Science
The unique structure of 3-Chloro-4-(2-naphthyloxy)aniline, combining a halogenated aniline with a large, fused aromatic system, opens up intriguing possibilities for interdisciplinary research.
In the field of chemical biology , this molecule could serve as a foundational scaffold for the development of novel chemical probes. The naphthyl group is fluorescent, and its photophysical properties could potentially be modulated by its environment. Future research could explore whether this compound or its derivatives could be used as fluorescent sensors for specific ions or biomolecules. Furthermore, if computational studies suggest a potential biological target, the molecule could be functionalized with reactive groups to create activity-based probes for studying enzyme function.
In materials science , the rigid, aromatic nature of 3-Chloro-4-(2-naphthyloxy)aniline makes it an interesting building block for novel organic materials. Its high aromatic content suggests potential for applications in organic electronics. Future research could investigate its use in the synthesis of polymers or small molecules with interesting optical or charge-transport properties. The presence of chlorine and oxygen atoms could also facilitate specific intermolecular interactions, potentially leading to self-assembling materials with ordered structures. These are open questions that could drive future innovation in the development of new functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
